Cas no 1235441-63-0 ((5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride)
(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (5-Chloro-1-methyl-1H-imidazol-2-yl)methanol Hydrochloride
- (5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride
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- Inchi: 1S/C5H7ClN2O.ClH/c1-8-4(6)2-7-5(8)3-9;/h2,9H,3H2,1H3;1H
- InChI Key: ISSTVANZPOYASJ-UHFFFAOYSA-N
- SMILES: C(C1=NC=C(Cl)N1C)O.Cl
(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C371208-25mg |
(5-Chloro-1-methyl-1H-imidazol-2-yl)methanol Hydrochloride |
1235441-63-0 | 25mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C371208-50mg |
(5-Chloro-1-methyl-1H-imidazol-2-yl)methanol Hydrochloride |
1235441-63-0 | 50mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C371208-250mg |
(5-Chloro-1-methyl-1H-imidazol-2-yl)methanol Hydrochloride |
1235441-63-0 | 250mg |
$ 320.00 | 2022-04-01 | ||
| Enamine | EN300-60137-0.05g |
(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride |
1235441-63-0 | 95% | 0.05g |
$40.0 | 2023-02-13 | |
| Enamine | EN300-60137-0.1g |
(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride |
1235441-63-0 | 95% | 0.1g |
$60.0 | 2023-02-13 | |
| Enamine | EN300-60137-0.25g |
(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride |
1235441-63-0 | 95% | 0.25g |
$85.0 | 2023-02-13 | |
| Enamine | EN300-60137-0.5g |
(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride |
1235441-63-0 | 95% | 0.5g |
$133.0 | 2023-02-13 | |
| Enamine | EN300-60137-1.0g |
(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride |
1235441-63-0 | 95% | 1.0g |
$171.0 | 2023-02-13 | |
| Enamine | EN300-60137-2.5g |
(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride |
1235441-63-0 | 95% | 2.5g |
$310.0 | 2023-02-13 | |
| Enamine | EN300-60137-5.0g |
(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride |
1235441-63-0 | 95% | 5.0g |
$542.0 | 2023-02-13 |
(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on (5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride
(5-Chloro-1-Methyl-1H-Imidazol-2-Yl)Methanol Hydrochloride: A Comprehensive Overview
(5-Chloro-1-Methyl-1H-Imidazol-2-Yl)Methanol Hydrochloride, identified by the CAS number 1235441-63-0, is a chemical compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This compound belongs to the class of imidazole derivatives, which are known for their versatility and wide-ranging uses in pharmaceuticals, agrochemicals, and materials science. The molecule consists of a chlorinated imidazole ring with a methyl group at position 1 and a hydroxymethyl group at position 2, further complexed with hydrochloric acid to form the hydrochloride salt.
The synthesis of (5-Chloro-1-Methyl-1H-Imidazol-2-Yl)Methanol Hydrochloride typically involves multi-step organic reactions, including nucleophilic substitutions, reductions, and acid-base neutralizations. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity, making it more accessible for research and industrial applications. The structural integrity of the molecule is crucial for its functionality, as the chlorinated imidazole ring imparts unique electronic properties that can be exploited in various chemical reactions.
One of the most promising applications of this compound lies in its potential as a precursor for drug development. Imidazole derivatives are well-documented for their ability to act as scaffolds in medicinal chemistry, owing to their ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. Recent studies have highlighted the role of (5-Chloro-1-Methyl-1H-Imidazol-2-Yl)Methanol Hydrochloride in inhibiting specific kinase enzymes, which are implicated in various diseases including cancer and inflammatory disorders. These findings underscore the importance of further exploring the pharmacokinetic and pharmacodynamic properties of this compound.
In addition to its pharmaceutical applications, this compound has also found utility in agrochemicals. The hydroxymethyl group on the imidazole ring can undergo various modifications to enhance bioavailability and stability in different environmental conditions. For instance, recent research has demonstrated that derivatives of (5-Chloro-1-Methyl-1H-Imidazol-2-Yl)Methanol Hydrochloride can act as effective fungicides, protecting crops from devastating fungal infections. This dual functionality highlights the versatility of imidazole-based compounds in addressing diverse challenges across industries.
The physical and chemical properties of (5-Chloro-1-Methyl-1H-imidazolium) Methanol Hydrochloride have been extensively studied to optimize its use in various applications. For example, its solubility profile has been characterized across different solvents, providing insights into its suitability for formulation development. Moreover, computational studies have revealed that the compound exhibits favorable drug-like properties, such as moderate lipophilicity and acceptable permeability across biological membranes.
Recent advancements in analytical techniques have also enabled a deeper understanding of the stereochemical properties of this compound. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the molecular structure and purity of (5-Chloro.... These techniques are essential for ensuring consistency in manufacturing processes and maintaining quality standards across different batches.
In conclusion, (5-Chloro...) is a versatile compound with significant potential in pharmaceuticals, agrochemicals, and other industries. Its unique structural features and favorable chemical properties make it an attractive candidate for further research and development. As scientific understanding continues to evolve, it is anticipated that this compound will play an increasingly important role in addressing global challenges related to health and agriculture.
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